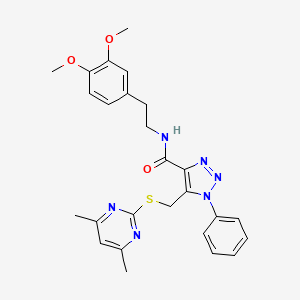

N-(3,4-dimethoxyphenethyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,4-dimethoxyphenethyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C26H28N6O3S and its molecular weight is 504.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3,4-dimethoxyphenethyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its antibacterial, antiproliferative, and enzyme inhibition activities.

Chemical Structure

The compound features a complex structure comprising a triazole ring, a carboxamide group, and a pyrimidine moiety. The presence of methoxy and thio groups enhances its interaction with biological targets.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 5 µg/mL | Comparable to standard antibiotics |

| Escherichia coli | 4 µg/mL | Effective against resistant strains |

| Pseudomonas aeruginosa | 8 µg/mL | Moderate activity observed |

| Bacillus subtilis | 3 µg/mL | High selectivity noted |

Studies have shown that the introduction of specific substituents on the triazole ring can enhance antibacterial activity. For instance, compounds with halogen substitutions exhibited improved efficacy against resistant strains compared to traditional antibiotics like ceftriaxone .

Antiproliferative Activity

The antiproliferative effects of this compound were assessed using various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 57 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 68 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 9.70 | Activation of pro-apoptotic pathways |

The compound demonstrated significant cytotoxicity against these cancer cell lines, with mechanisms involving apoptosis induction and disruption of cell cycle progression. Notably, it was found to activate caspases 3 and 8 while down-regulating Bcl2 expression .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was explored through molecular docking studies. It was found to interact effectively with several key enzymes:

| Enzyme | Inhibition Type |

|---|---|

| Aromatase | Competitive inhibition |

| Cholinesterase | Non-competitive inhibition |

| Carbonic Anhydrase | Reversible inhibition |

The presence of the triazole moiety facilitates hydrogen bonding interactions with the active sites of these enzymes, enhancing its inhibitory potential .

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives similar to our compound:

- Antibacterial Efficacy : A study demonstrated that triazole derivatives with methoxy substitutions showed enhanced antibacterial properties against multidrug-resistant Mycobacterium tuberculosis, outperforming standard treatments like isoniazid .

- Anticancer Properties : Another investigation revealed that triazole-based compounds exhibited potent antiproliferative effects in vitro and in vivo against various cancer models, suggesting their potential as therapeutic agents in oncology .

常见问题

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Basic

The synthesis typically involves multi-step reactions, starting with the condensation of key intermediates. For example, thiol-containing intermediates (e.g., pyrimidine-thiol derivatives) can be alkylated under basic conditions (e.g., K₂CO₃ in DMF at room temperature) to introduce functional groups like thioether linkages . Subsequent coupling reactions (e.g., carboxamide formation) may require activating agents such as EDCI/HOBt. Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution reactivity.

- Temperature control : Room-temperature reactions minimize side products in alkylation steps .

- Catalyst screening : Base catalysts (e.g., K₂CO₃) improve yields in heterocyclic coupling .

Characterization via TLC and HPLC ensures intermediate purity before proceeding to subsequent steps.

Q. How can researchers characterize the structural and electronic properties of this compound?

Basic

Comprehensive characterization involves:

- Spectroscopic techniques :

- NMR (¹H, ¹³C, 2D-COSY) to confirm regiochemistry of triazole and pyrimidine rings .

- HRMS for molecular weight validation.

- X-ray crystallography : Resolves crystal packing and confirms stereoelectronic effects, as demonstrated in structurally related pyrazole-triazole hybrids .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution and reactive sites .

Q. What strategies are effective in improving the solubility and bioavailability of this compound for in vivo studies?

Advanced

Methodological approaches include:

- Structural derivatization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) on the dimethoxyphenethyl or pyrimidine moieties .

- Formulation : Use of co-solvents (e.g., PEG 400) or lipid-based nanoemulsions to enhance aqueous solubility.

- Prodrug design : Masking polar groups (e.g., esterification of carboxamide) for improved membrane permeability .

In vitro assays (e.g., parallel artificial membrane permeability assays) guide iterative optimization .

Q. How should researchers design experiments to evaluate the compound's biological activity against specific targets?

Advanced

- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinities with enzymes like kinases or GPCRs .

- In vitro assays :

- In vivo models : Dose-response studies in rodent models, with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .

Q. How can contradictory data from pharmacological assays be resolved?

Advanced

Contradictions often arise from:

- Assay variability : Differences in cell lines, incubation times, or buffer conditions. Standardize protocols across labs.

- Off-target effects : Use CRISPR-KO models to validate target specificity.

- Metabolic instability : Perform metabolite profiling (LC-MS/MS) to identify degradation products .

Replicate studies with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What computational methods predict the compound's interaction with biological targets?

Advanced

- Molecular docking : AutoDock or Glide predicts binding poses in active sites. Validate with MD simulations (e.g., GROMACS) to assess stability over 100+ ns .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with activity trends .

- Free energy calculations : MM-PBSA/GBSA estimates binding energies for lead optimization .

Q. How can reaction conditions be optimized for scale-up using flow chemistry?

Advanced

Flow chemistry enhances reproducibility and safety:

- Parameter screening : Use Design of Experiments (DoE) to optimize temperature, residence time, and reagent stoichiometry .

- Continuous processing : Integrate in-line purification (e.g., scavenger resins) to minimize manual handling.

- Safety protocols : Real-time monitoring of exothermic reactions (e.g., thioether formation) prevents thermal runaway .

属性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O3S/c1-17-14-18(2)29-26(28-17)36-16-21-24(30-31-32(21)20-8-6-5-7-9-20)25(33)27-13-12-19-10-11-22(34-3)23(15-19)35-4/h5-11,14-15H,12-13,16H2,1-4H3,(H,27,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOHTCZKXBTFSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。